molecular formula C9H13ClN2O B555564 2-Amino-3-phenylpropanamide hydrochloride CAS No. 108321-83-1

2-Amino-3-phenylpropanamide hydrochloride

Cat. No. B555564
M. Wt: 200.66 g/mol
InChI Key: KLHLGTPNBQXSJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-Amino-3-phenylpropanamide hydrochloride” is a chemical compound with the molecular formula C9H13ClN2O and a molecular weight of 200.66 g/mol. It is a solid substance and is not intended for human or veterinary use, but for research purposes only.


Synthesis Analysis

The synthesis of “2-Amino-3-phenylpropanamide hydrochloride” can be achieved through various methods, such as the reaction of tert-butyl carbinol with aniline in the presence of phosphorus trichloride, or the reaction of tert-butyl isocyanate with benzylamine .


Molecular Structure Analysis

The InChI code for “2-Amino-3-phenylpropanamide hydrochloride” is 1S/C9H12N2O/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H2,11,12) . The compound has a linear structure formula .


Physical And Chemical Properties Analysis

“2-Amino-3-phenylpropanamide hydrochloride” is a solid substance . It should be stored in an inert atmosphere at room temperature .

Scientific Research Applications

  • Preparation of Optically Active threo-2-Amino-3-hydroxy-3-phenylpropanoic Acid (threo-b-Phenylserine)

    • Field : Organic Chemistry
    • Application : This compound is used in the preparation of optically active threo-2-amino-3-hydroxy-3-phenylpropanoic acid .
    • Method : The compound was first optically resolved using (1S,2S)- and (1R,2R)-2-amino-1- as the resolving agents to afford (2R,3S)- and (2S,3R)-2 in yields of 73% and 66%, based on half of the starting amount of (2RS,3SR)-2 .
    • Results : The optical resolution by preferential crystallization of the racemic salt afforded the (2R,3S)- and (2S,3R)-salts with optical purities of 90—97% .
  • 2-Amino-N-ethyl-3-phenylpropanamide hydrochloride

    • Field : Biochemistry
    • Application : This compound is a derivative of 2-Amino-3-phenylpropanamide hydrochloride and might have similar applications .
    • Method : Not specified .
    • Results : Not specified .
  • Phenoxy Acetamide and Its Derivatives

    • Field : Medicinal Chemistry
    • Application : Phenoxy acetamide and its derivatives (chalcone, indole and quinoline) have been investigated for their synthesis and pharmacological activities as possible therapeutic candidates .
    • Method : Various chemical techniques and computational chemistry applications are used to study the utilization of these drugs and their biological effects .
    • Results : The study aims to provide an opportunity for chemists to design new derivatives of phenoxy acetamide and its derivatives that could enhance life quality .
  • 2-Amino-3-hydroxy-3-phenylpropanoic Acid

    • Field : Biochemistry
    • Application : This compound, which exists as four stereoisomers, is a physiologically important a-amino acid . It has been reported to be produced by the condensation of glycine (Gly) and benzaldehyde .
    • Method : The compound was first optically resolved using specific resolving agents to afford different forms in yields of 73% and 66%, based on half of the starting amount .
    • Results : The optical resolution by preferential crystallization of the racemic salt afforded the different forms with optical purities of 90—97% .
  • Synthesis of 2-Amino-3-Cyano-4H-Chromenes

    • Field : Organic Chemistry
    • Application : A novel base-metal multifunctional catalyst has been used for the synthesis of 2-amino-3-cyano-4H-chromenes via a multicomponent tandem oxidation process starting from alcohols .
    • Method : The in-situ formed aldehydes are condensed with malononitrile and β-dicarbonyl compounds/naphthols/4-hydroxycumarin through promotion by pyridine and imidazolium moieties of the catalyst .
    • Results : A variety of 2-amino-3-cyano-4H-chromenes are generated in good to high yields from alcohols as inexpensive and easily available starting materials .
  • 2-Amino-N-cyclohexyl-3-phenylpropanamide hydrochloride

    • Field : Biochemistry
    • Application : This compound is a derivative of 2-Amino-3-phenylpropanamide hydrochloride and might have similar applications .
    • Method : Not specified .
    • Results : Not specified .

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

properties

IUPAC Name

2-amino-3-phenylpropanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O.ClH/c10-8(9(11)12)6-7-4-2-1-3-5-7;/h1-5,8H,6,10H2,(H2,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLHLGTPNBQXSJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70507319
Record name Phenylalaninamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70507319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-3-phenylpropanamide hydrochloride

CAS RN

108321-83-1
Record name Phenylalaninamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70507319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
E Sparkes, EA Cairns, RC Kevin, F Lai… - RSC Medicinal …, 2022 - pubs.rsc.org
… Subjecting 1-butyl-1H-indole-3-carboxylic acid (22, 88 mg, 0.41 mmol) and (S)-2-amino-3-phenylpropanamide hydrochloride (84 mg, 0.42 mmol) to general procedure A gave, following …
Number of citations: 13 pubs.rsc.org
E Pike, KE Grafinger, A Cannaert… - Drug testing and …, 2021 - Wiley Online Library
… Subjecting 1-(pent-4-en-1-yl)-1H-indole-3-carboxylic acid (32, 115 mg, 0.50 mmol, 1.00 equiv.) and (S)-2-amino-3-phenylpropanamide hydrochloride (110 mg, 0.55 mmol, 1.10 equiv.) …
G Xu, T Liu, Y Zhou, X Yang, H Fang - Bioorganic & medicinal chemistry, 2017 - Elsevier
Bcl-2 proteins, such as B-cell lymphoma (Bcl-2) protein, myeloid cell leukemia sequence 1 (Mcl-1) protein, has been implicated in the progression and survival of multiple tumor types …
Number of citations: 26 www.sciencedirect.com
S Lapcinska, P Arsenyan - European Journal of Organic …, 2020 - Wiley Online Library
… Benzyl tert-Butyl ((S)-6-(((S)-1-Amino-1-oxo-3-phenylpropan-2-yl)amino)-6-oxohexane-1,5-diyl)dicarbamate (9): To a solution of (S)-2-amino-3-phenylpropanamide hydrochloride (0.79 …

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